

Application of MT-DADMe-ImmA in prostate cancer research models.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MT-DADMe-ImmA	
Cat. No.:	B1663505	Get Quote

Application of MT-DADMe-ImmA in Prostate Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-DADMe-ImmA, also known as MTDIA (Methylthio-DADMe-Immucillin-A), is a potent, orally available, transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).[1][2] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the metabolism of 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis.[3][4] In the context of prostate cancer, a disease often characterized by high polyamine synthesis, the inhibition of MTAP by MT-DADMe-ImmA presents a compelling therapeutic strategy.[3][5] Unlike many other cancers where the MTAP gene is frequently deleted, it is largely retained in prostate cancer, making MTAP a viable therapeutic target.[3][5]

The mechanism of action of MT-DADMe-ImmA involves the inhibition of MTAP, leading to an accumulation of intracellular MTA.[1] This accumulation has several downstream consequences, including the disruption of S-adenosylmethionine (SAM) recycling, alterations in polyamine levels, and changes in DNA methylation patterns, ultimately resulting in anti-proliferative effects in prostate cancer cells.[1][6]

Data Presentation

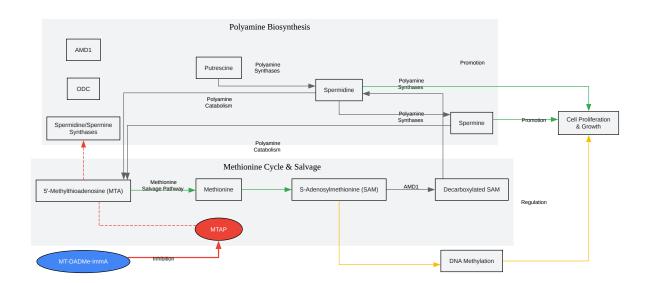
In Vitro Efficacy of MT-DADMe-ImmA

Cell Line	Treatment Conditions	Endpoint	Result	Reference
PC3 (human androgen-independent prostate cancer)	1 μM MT- DADMe-ImmA for 24 hours	MTAP Activity Inhibition	>97% inhibition	[1]
PC3	>10 nM MT- DADMe-ImmA + 20 µM MTA for 5 days	Proliferation	Decreased proliferation compared to controls	[1]
LNCaP (androgen- sensitive prostate cancer)	1 nM to 1 mM MTDIA for 12 days	IC50	Absolute IC50s indicated for each condition	[3]
LNCaP	100 nM MTDIA + 20 μM MTA for 12 days	Growth	Blocked androgen- sensitive growth	[5]
DU145 (androgen- insensitive prostate cancer)	100 nM MTDIA + 20 μM MTA for 12 days	Growth	No significant effect	[5]
PC3	100 nM MTDIA + 20 μM MTA for 12 days	Growth	No significant effect	[5]

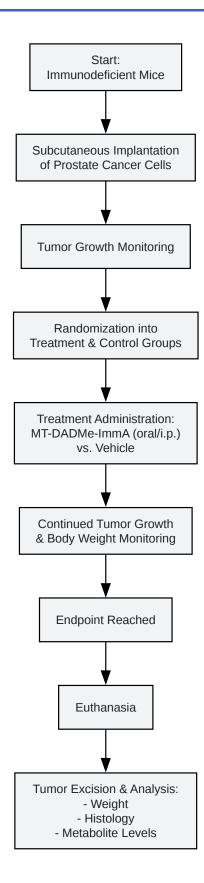
In Vivo Efficacy of MT-DADMe-ImmA

Model	Treatment Regimen	Duration	Key Findings	Reference
PC3 Xenografts in Rag2-yc double knockout mice	250 μM MT- DADMe-ImmA orally	1 month	Decreased SAM in tumors	[1]
PC3 Xenografts in Rag2-yc double knockout mice	MT-DADMe- ImmA	96 days	Decreased tumor growth	[1]
TRAMP (Transgenic Adenocarcinoma of Mouse Prostate) Mice	100 μM MT- DADMe-ImmA orally	8 to 9 months	Decreased size of preinvasive lesions and incidence of invasive cancer	[1]
LNCaP Xenografts in nude mice	9 mg/kg or 21 mg/kg MTDIA in drinking water daily	61 days (drug removed for 21mg/kg group and followed to day 91)	Blocked androgen- sensitive prostate cancer growth in vivo (p < 0.001)	[3]

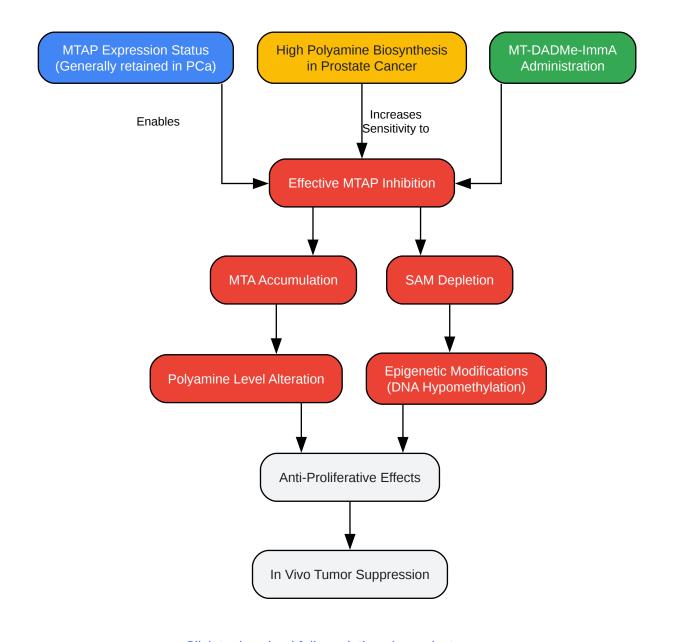
Effects on Cellular Metabolites and Gene Expression



Cell Line/Model	Treatment	Metabolite/Gene Expression Change	Reference
PC3	MT-DADMe-ImmA + 20 μM MTA	Accumulation of MTA, alteration of polyamines, decrease in SAM	[1]
PC3	MT-DADMe-ImmA + 20 μM MTA	Putrescine: increased 4-fold (lysates), 2.7- fold (media)Spermidine: increased 2.75-fold (lysates), 2.17-fold (media)Spermine: decreased	[7]
PC3	MT-DADMe-ImmA + 20 μM MTA	Decreased hypermethylated CpG islands	[1]
PC3	MT-DADMe-ImmA + 20 μM MTA	59 >2-fold up- regulated mRNAs, 14 >2-fold down- regulated mRNAs	[1]
Mice	250 μM MT-DADMe- ImmA orally for 48 hours	MTA increased to 0.5 μM in plasma and 18 μM in urine	[1]


Signaling Pathway and Mechanism of Action

The primary mechanism of **MT-DADMe-ImmA** in prostate cancer involves the inhibition of MTAP within the methionine salvage pathway, which is intricately linked to polyamine biosynthesis and one-carbon metabolism.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. repository.yu.edu [repository.yu.edu]
- 2. medchemexpress.com [medchemexpress.com]

- 3. The essential role of methylthioadenosine phosphorylase in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. The essential role of methylthioadenosine phosphorylase in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application of MT-DADMe-ImmA in prostate cancer research models.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663505#application-of-mt-dadme-imma-in-prostate-cancer-research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com